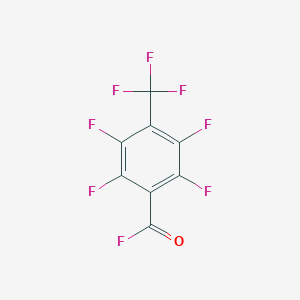

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

Beschreibung

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMRTJSVRGLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554238 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-23-5 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, a highly fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document outlines a plausible and scientifically grounded synthetic pathway, commencing from commercially available starting materials. The guide delves into the mechanistic underpinnings of the key transformations, offers detailed, step-by-step experimental protocols, and provides a thorough discussion of the necessary safety precautions and characterization techniques. The inclusion of highly fluorinated moieties, such as the trifluoromethyl group, can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[1] Consequently, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride serves as a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide is intended to be a practical resource for researchers engaged in the design and synthesis of complex fluorinated molecules.

Introduction: The Significance of Polyfluorinated Benzoyl Fluorides

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, including high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group (CF3), in particular, is a prevalent substituent in numerous pharmaceuticals and agrochemicals, valued for its ability to modulate lipophilicity and block metabolic oxidation.[1]

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (CAS No. 117338-23-5) is a highly functionalized aromatic compound that combines a tetrafluorinated benzene ring with a trifluoromethyl group and a reactive benzoyl fluoride moiety. This unique combination of features makes it an attractive synthon for introducing a heptafluorinated toluoyl group into a variety of molecular scaffolds. The benzoyl fluoride functional group offers a compelling alternative to the more common benzoyl chlorides, exhibiting distinct reactivity profiles and, in some cases, offering milder reaction conditions for acylation reactions. This guide presents a robust, two-step synthetic approach to this valuable compound, beginning with the preparation of the corresponding carboxylic acid followed by its conversion to the target acyl fluoride.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride can be logically approached in two principal stages:

-

Synthesis of the Carboxylic Acid Precursor: Preparation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid from a suitable starting material.

-

Conversion to the Acyl Fluoride: Fluorination of the carboxylic acid to yield the final product.

This strategy allows for the isolation and purification of the intermediate carboxylic acid, ensuring a high-purity starting material for the final, often sensitive, fluorination step.

Figure 1: Proposed two-step synthetic pathway.

Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid

The logical precursor to the target benzoyl fluoride is its corresponding carboxylic acid, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (CAS No. 5216-22-8). A reported synthesis of this intermediate involves the reaction of perfluoro-p-xylene with antimony pentafluoride and trifluoroacetic acid, affording the product in a 72% yield.[3]

Mechanistic Rationale

The conversion of a trifluoromethyl group on a perfluorinated aromatic ring to a carboxylic acid is a challenging transformation due to the high strength of the C-F bonds. This reaction likely proceeds through a superacid-mediated process. Antimony pentafluoride (SbF5) is a powerful Lewis acid that can react with trifluoroacetic acid (TFA) to generate a highly acidic medium. This superacidic environment is capable of protonating one of the fluorine atoms of a trifluoromethyl group, initiating a cascade of reactions that ultimately leads to the formation of a trichloromethyl-like intermediate, which is then hydrolyzed to the carboxylic acid upon workup.

Experimental Protocol

Caution: This reaction involves the use of antimony pentafluoride, a highly corrosive and toxic substance, and generates hydrofluoric acid. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Perfluoro-p-xylene | 651-89-8 | 286.06 | 10.0 g | 0.035 |

| Antimony pentafluoride | 7783-70-2 | 216.75 | 1.5 g | 0.007 |

| Trifluoroacetic acid | 76-05-1 | 114.02 | 50 mL | - |

Procedure:

-

To a stirred solution of perfluoro-p-xylene in trifluoroacetic acid in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reaction vessel, cautiously add antimony pentafluoride at room temperature.

-

Heat the reaction mixture to 50°C and maintain this temperature for 11 hours, ensuring efficient stirring.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.

Step 2: Conversion to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl Fluoride

The conversion of a carboxylic acid to a benzoyl fluoride can be achieved using a variety of fluorinating agents. For this transformation, Diethylaminosulfur Trifluoride (DAST) is a suitable and commonly used reagent that is effective under relatively mild conditions. DAST is known to convert carboxylic acids to their corresponding acyl fluorides.[4]

Mechanistic Rationale

The reaction of a carboxylic acid with DAST proceeds via an initial nucleophilic attack of the carboxylic acid oxygen onto the sulfur atom of DAST, leading to the formation of an intermediate acyloxysulfonium species. Subsequent intramolecular nucleophilic attack by the fluoride ion on the carbonyl carbon, with the concomitant departure of diethylaminosulfoxide and sulfur dioxide, yields the desired acyl fluoride. The highly electron-withdrawing nature of the perfluorinated aromatic ring in the substrate is expected to enhance the electrophilicity of the carbonyl carbon, facilitating the final nucleophilic substitution step.

Figure 2: Simplified mechanism of acyl fluoride formation using DAST.

Experimental Protocol

Caution: DAST is a corrosive and moisture-sensitive reagent that can release HF upon contact with water. It should be handled with extreme care in a dry atmosphere and a well-ventilated fume hood. Appropriate PPE, including acid-resistant gloves and a face shield, is mandatory.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid | 5216-22-8 | 262.08 | 5.0 g | 0.019 |

| Diethylaminosulfur trifluoride (DAST) | 38078-09-0 | 161.19 | 3.4 g (2.8 mL) | 0.021 |

| Anhydrous Dichloromethane | 75-09-2 | 84.93 | 50 mL | - |

Procedure:

-

In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DAST dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation at low temperature to avoid evaporation of the product.

-

The crude product can be purified by vacuum distillation to yield pure 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride.

Characterization of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl Fluoride

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

19F NMR: This is the most informative technique for this molecule. The spectrum is expected to show distinct signals for the trifluoromethyl group, the aromatic fluorine atoms, and the acyl fluoride fluorine. The expected chemical shift ranges are approximately -60 to -70 ppm for the CF3 group, -130 to -160 ppm for the aromatic fluorines, and +20 to +40 ppm for the COF fluorine, relative to CFCl3.

-

13C NMR: The spectrum will show characteristic signals for the aromatic carbons and the carbonyl carbon, with coupling to the attached fluorine atoms.

-

1H NMR: Due to the absence of protons on the aromatic ring, the 1H NMR spectrum is expected to be simple, showing signals only from any residual solvents or impurities.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1820-1850 cm-1 is indicative of the C=O stretch of the acyl fluoride.

-

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) mass spectrometry can be used to determine the molecular weight of the compound (264.07 g/mol ) and to analyze its fragmentation pattern.

Safety and Handling

The synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride involves the use of hazardous materials that require strict adherence to safety protocols.

-

Perfluoro-p-xylene: While generally stable, it should be handled in a well-ventilated area.

-

Antimony Pentafluoride: Extremely corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with appropriate PPE.

-

Trifluoroacetic Acid: Corrosive and causes severe burns. Handle with care in a fume hood.

-

Diethylaminosulfur Trifluoride (DAST): Corrosive, moisture-sensitive, and can decompose violently upon heating. It should be stored in a cool, dry place and handled with extreme caution.

-

Hydrogen Fluoride (HF): A highly toxic and corrosive gas that can be generated as a byproduct. Exposure can cause severe burns that may not be immediately painful. Ensure the reaction setup is well-ventilated, and have a calcium gluconate gel readily available as a first aid measure in case of skin contact.

-

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl Fluoride: As an acyl fluoride, it is expected to be moisture-sensitive and will likely hydrolyze to the corresponding carboxylic acid and HF. It should be handled in a dry atmosphere. It is also likely to be a lachrymator and should be handled with appropriate engineering controls and PPE.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride. The proposed two-step pathway, involving the initial preparation of the corresponding carboxylic acid followed by deoxyfluorination with DAST, represents a logical and feasible approach for obtaining this valuable fluorinated building block. The mechanistic insights and detailed experimental protocols are intended to equip researchers with the necessary information to safely and efficiently synthesize this compound in a laboratory setting. The continued development of synthetic routes to novel fluorinated molecules is paramount to advancing the fields of medicinal chemistry and materials science.

References

-

Alachem. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.

-

NIH. (n.d.). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Google Patents. (n.d.). GR3025419T3 - Process for the preparation of fluorinated benzoic acids.

-

PubChem. (n.d.). 2,3,5,6-Tetrakis(trifluoromethyl)benzoyl fluoride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl fluoride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Amerigo Scientific. (n.d.). 2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Benzoyl Fluoride. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:187835-67-2 | 2,3,5,6-tetrafluoro-4-trifluoromethyl-benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM... | Download Scientific Diagram. Retrieved from [Link]

- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

-

ChemSrc. (n.d.). 2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)BENZOICACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorination by sulfur tetrafluoride. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

RSC Publishing. (n.d.). Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy - Organic Chemistry Frontiers. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved from [Link]

Sources

chemical properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, a highly fluorinated aromatic compound with significant potential in specialized chemical synthesis. We will delve into its core chemical and physical properties, explore its synthesis and characteristic reactivity, and discuss its applications as a building block in medicinal chemistry and a derivatizing agent in advanced analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes conferred by its dense fluorination.

Introduction and Significance

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (CAS No. 117338-23-5) is a specialized acyl fluoride distinguished by a perfluorinated aromatic ring.[1][2][3] Its structure, featuring a reactive benzoyl fluoride moiety combined with a stable, electron-deficient heptafluorinated toluene backbone, imparts a unique combination of reactivity and robustness. The molecular formula is C₈F₈O, with a molecular weight of approximately 264.07 g/mol .[2][4]

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry and materials science.[5] The trifluoromethyl group, in particular, is prized for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] While direct therapeutic applications of this specific benzoyl fluoride are not widely documented, its structural motifs are highly relevant in the design of novel kinase inhibitors and other pharmaceuticals.[6][7] As an acyl fluoride, it serves as a potent acylating agent for the introduction of the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl group into target molecules.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are dominated by its high degree of fluorination, leading to high stability and low volatility.[4] A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 117338-23-5 | [1][2][3] |

| Molecular Formula | C₈F₈O | [2][4] |

| Molecular Weight | 264.07 g/mol | [2][4] |

| MDL Number | MFCD00190116 | [3] |

| Synonyms | FT-94381 | [4] |

Note: Experimental physical data such as melting and boiling points are not consistently reported in public literature and should be determined empirically or sourced from a specific supplier's Certificate of Analysis.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride typically originates from its corresponding carboxylic acid, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid (CAS 5216-22-8).[8] The conversion of a carboxylic acid to an acyl fluoride is a standard transformation that can be achieved with various fluorinating agents. A common and effective method involves the use of reagents like diethylaminosulfur trifluoride (DAST) or cyanuric fluoride.

A general workflow for this synthesis is depicted below. The process involves the activation of the carboxylic acid followed by fluoride displacement.

Caption: Generalized synthesis of the title compound from its carboxylic acid precursor.

Core Reactivity

The chemical behavior of this compound is dictated by the highly electrophilic carbonyl carbon of the acyl fluoride group. This functional group is significantly more reactive than the corresponding acyl chloride or bromide.

-

Hydrolysis: Acyl fluorides react readily, and often violently, with water and other protic nucleophiles.[4] This reaction yields the parent carboxylic acid and highly toxic hydrogen fluoride (HF). This reactivity underscores the critical need for anhydrous handling conditions.

-

Nucleophilic Acyl Substitution: The compound is an excellent reagent for acylating nucleophiles such as amines and alcohols to form highly stable amide and ester linkages, respectively. This is its primary utility in synthetic chemistry. The formation of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide is a representative example of this transformation.[9]

The diagram below illustrates the key substitution reactions.

Caption: Nucleophilic acyl substitution reactions of the title compound.

Field Applications and Proven Insights

Advanced Building Block in Drug Discovery

The dense fluorination of the aromatic ring provides a scaffold that is exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] Introducing the 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl moiety into a drug candidate can therefore "shield" it from metabolic attack, potentially increasing its in-vivo half-life.[5] The benzoyl fluoride allows for the covalent attachment of this protective group to a core molecule via a stable amide bond, a common linkage in many kinase inhibitors and other targeted therapies.[6]

Electrophoric Derivatizing Reagent for GC-MS

In analytical chemistry, derivatization is a key strategy to improve the chromatographic behavior and detectability of analytes.[10] Acylating agents are used to react with polar functional groups (e.g., -OH, -NH₂) to increase volatility and thermal stability. Structurally related compounds like 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide (TTBB) have been successfully used as electrophoric derivatizing reagents for gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS).[11] 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride can function similarly, creating derivatives with excellent chromatographic properties and a strong signal in mass spectrometry due to the numerous fluorine atoms.

Experimental Protocols

The following protocols are provided as validated starting points for the application of this reagent. All work must be conducted in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of an N-Aryl Benzamide Derivative

This protocol describes a general method for the acylation of an aromatic amine, a key step in the synthesis of many pharmaceutical intermediates.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation: Purify the resulting crude amide by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Protocol 2: Derivatization of a Phenolic Analyte for GC-MS Analysis

This protocol outlines the derivatization of a phenol for enhanced volatility and detection.

-

Sample Preparation: Prepare a solution of the phenolic analyte (approx. 1 mg/mL) in anhydrous acetonitrile.

-

Reaction Mixture: In a 2 mL GC vial, combine 100 µL of the analyte solution, 50 µL of anhydrous pyridine (as a catalyst and acid scavenger), and 100 µL of a 10 mg/mL solution of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride in anhydrous acetonitrile.

-

Derivatization: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block.

-

Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

-

Validation: The resulting chromatogram should show a new, single peak at a different retention time corresponding to the fluorinated ester derivative. The mass spectrum will exhibit a clear molecular ion and a fragmentation pattern consistent with the derivatized structure.

Safety and Handling

DANGER: This compound is a reactive and potentially hazardous chemical.

-

Corrosivity: As a fluorinated compound and an acyl fluoride, it is corrosive and can cause severe irritation or burns to the skin and eyes.[4]

-

Reaction with Water: Reacts violently with water, alcohols, and other protic solvents to release toxic and corrosive hydrogen fluoride (HF) gas.[4] All handling must be performed under strictly anhydrous conditions.

-

Toxicity: Benzoyl halides are potent lachrymators (tear-producing agents) and are toxic if inhaled or ingested.[12]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.

References

-

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide - PubChem. (2026-01-03). National Center for Biotechnology Information. [Link]

-

117338-23-5 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride - Alachem Co., Ltd. Alachem. [Link]

-

2,3,5,6-Tetrakis(trifluoromethyl)benzoyl fluoride | C11HF13O | CID 21731554 - PubChem. (2026-01-03). National Center for Biotechnology Information. [Link]

-

Saha, M., Saha, J., & Giese, R. W. (1993). 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent. Journal of Chromatography, 641(2), 400-404. [Link]

-

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol - PubChem. National Center for Biotechnology Information. [Link]

-

Benzoyl fluoride - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Benzoyl Fluoride - Amerigo Scientific. Amerigo Scientific. [Link]

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Bohl, V. J. R., & Togni, A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(3), 1166. [Link]

- US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)BENZOICACID - Chemsrc. (2024-01-05). Chemsrc. [Link]

-

Curran, D. P., & Linclau, B. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

-

Annapureddy, R. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Bayer, T., et al. (2023). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 1), 2-9. [Link]

Sources

- 1. 2,3,5,6-TETRAFLUORO-4-TRIFLUOROMETHYL-BENZOYL FLUORIDE | 117338-23-5 [chemicalbook.com]

- 2. 117338-23-5 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride - Alachem Co., Ltd. [alachem.co.jp]

- 3. 117338-23-5 Cas No. | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | Matrix Scientific [matrixscientific.com]

- 4. Buy 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | 117338-23-5 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CAS#:5216-22-8 | 2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)BENZOICACID | Chemsrc [chemsrc.com]

- 9. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide | C8H2F7NO | CID 87186574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 11. 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride CAS number

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Polyfluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character—are invaluable tools for optimizing molecular behavior. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (CAS No. 117338-23-5) represents a pinnacle of this design philosophy.[1] This highly activated, polyfluorinated acylating agent serves as a powerful building block for introducing the heptafluorotolyl moiety, a pharmacophore of significant interest in contemporary drug discovery. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and field-proven insights for the senior application scientist.

Core Compound Analysis: Structure and Properties

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a derivative of benzoic acid where the aromatic ring is perfluorinated, with an additional trifluoromethyl group at the 4-position and an acyl fluoride functional group. This dense arrangement of fluorine atoms creates a molecule with exceptional chemical properties.

Physicochemical and Spectroscopic Data

The empirical data for this specific compound is not widely published in peer-reviewed literature; however, its properties can be reliably inferred from closely related structures and supplier technical data.

| Property | Value / Expected Characteristics | Source / Rationale |

| CAS Number | 117338-23-5 | [1] |

| Molecular Formula | C₈F₈O | [1] |

| Molecular Weight | 264.07 g/mol | [1] |

| Appearance | Colorless to light-colored liquid (Expected) | Based on similar polyfluorinated acyl halides |

| Boiling Point | Not published; expected to be relatively volatile | High fluorination typically lowers boiling point compared to chlorinated analogs. |

| Density | Not published; expected to be high (>1.7 g/mL) | Analogous compound 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide has a density of 1.864 g/mL. |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, acetonitrile). Insoluble in water (reacts). | General property of acyl halides. |

| ¹⁹F NMR | Complex multiplet pattern expected. CF₃: ~ -64 ppm. Aromatic F: ~ -140 to -160 ppm. Acyl F (COF): ~ +20 to +40 ppm. | Inferred from standard chemical shift ranges for trifluorotoluene and acyl fluorides. |

| ¹³C NMR | Multiple C-F couplings expected, complicating the spectrum. Carbonyl C: ~155-165 ppm. | Inferred from data for similar fluorinated aromatics. |

| IR Spectroscopy | Strong C=O stretch at a high wavenumber (>1820 cm⁻¹) characteristic of acyl fluorides. Strong C-F stretches ~1100-1400 cm⁻¹. | The high electronegativity of fluorine shifts the C=O band to a higher frequency than in acyl chlorides. |

Structural and Reactivity Rationale

The molecule's reactivity is dominated by two key features: the highly electrophilic acyl fluoride and the electron-deficient aromatic ring.

-

Acyl Fluoride Reactivity : The carbonyl carbon is rendered exceptionally electrophilic by the inductive effect of the acyl fluoride and the powerful electron-withdrawing nature of the perfluorinated ring. This makes it a highly potent acylating agent for nucleophiles such as amines, alcohols, and carbanions.

-

Aromatic Ring Stability : The perfluorinated ring is highly deactivated towards electrophilic aromatic substitution but is potentially susceptible to nucleophilic aromatic substitution (SₙAr), although the steric hindrance from the CF₃ group and adjacent fluorine atoms makes this challenging.

Caption: Key structural features driving the reactivity of the title compound.

Synthesis and Manufacturing Principles

Representative Synthetic Pathway

The synthesis originates from α,α,α,2,3,5,6-heptafluoro-p-xylene, which is oxidized to 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. This acid is then converted to the acyl halide. Conversion to the benzoyl chloride followed by halogen exchange (Halex) is a common industrial method. A more direct route involves fluorinating agents.

Caption: Plausible synthetic routes from a common fluorinated precursor.

Protocol: Halogen Exchange Synthesis of an Acyl Fluoride (Representative)

This protocol is adapted from a robust, well-documented procedure for converting benzoyl chloride to benzoyl fluoride and is representative of the halogen exchange step.[2] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Anhydrous conditions are critical.

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser (vented to a scrubber), and a nitrogen inlet is assembled and flame-dried under a stream of inert gas.

-

Reagent Charging: To the flask, add anhydrous potassium fluoride (KF, 1.2 equivalents, spray-dried) and a high-boiling polar aprotic solvent such as sulfolane.

-

Substrate Addition: Add 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 160-200 °C. The progress of the reaction can be monitored by GC-MS by quenching small aliquots in methanol and analyzing the resulting methyl ester.

-

Workup and Isolation: Upon completion, cool the reaction mixture. The product is isolated by fractional distillation under reduced pressure. The high volatility of the product facilitates its separation from the solvent and salt byproduct.

-

Purity Analysis: The purity of the final product should be confirmed by ¹⁹F NMR and GC-MS.

Applications in Drug Discovery and Advanced Materials

The title compound is not merely a reagent but a strategic building block. Its utility stems from the unique properties the heptafluorotolyl group imparts to a target molecule.

Rationale: The Power of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate can:

-

Increase Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Enhance Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulate pKa: Its strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, altering ionization state at physiological pH and affecting receptor binding and solubility.

-

Improve Binding Affinity: The -CF₃ group can engage in favorable dipole-dipole, quadrupolar, or even orthogonal multipolar interactions within a protein's active site, enhancing binding affinity and selectivity.

Workflow: Acylation to Form Bioactive Amides

A primary application of this reagent is the acylation of amines to form stable amide bonds, a ubiquitous linkage in pharmaceuticals. The enhanced reactivity of the acyl fluoride allows these reactions to proceed under mild conditions, often without the need for coupling agents.

Caption: General workflow for the synthesis of bioactive amides.

Protocol: Synthesis of an N-Aryl Heptafluorotolyl Amide

This protocol provides a general method for the acylation of an aromatic amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.

-

Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve the aromatic amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or diisopropylethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Acylating Agent Addition: Slowly add a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (1.05 equivalents) in DCM to the stirred amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization.

Safety and Handling

As a highly reactive, fluorinated compound, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride requires careful handling.

-

Corrosivity and Toxicity : Acyl fluorides are corrosive and potent lachrymators. They react violently with water and protic solvents, releasing highly toxic and corrosive hydrogen fluoride (HF) gas.

-

Handling Precautions : Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., nitrile over neoprene), and a lab coat.

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

Conclusion and Future Outlook

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a quintessential example of a modern chemical building block designed for high performance. Its exceptional reactivity as an acylating agent, combined with the desirable pharmacological properties conferred by its dense fluorine content, makes it a valuable asset for drug discovery programs and advanced materials synthesis. As the demand for molecules with enhanced stability and tailored electronic properties continues to grow, the strategic application of such highly functionalized fluorochemicals will undoubtedly play an ever-more-critical role in chemical innovation.

References

-

Alachem Co., Ltd. (n.d.). 117338-23-5 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride. Retrieved January 12, 2026, from [Link]

-

Fieser, L. F., & Fieser, M. (n.d.). Benzoyl fluoride. Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Google Patents. (n.d.). EP0038223A1 - Process for the preparation of trifluoromethylbenzoyl halides.

- Google Patents. (n.d.). US5599980A - Process for the preparation of polyhalogenated benzotrifluorides, benzotrichlorides and benzoyl chlorides.

-

Alachem Co., Ltd. (n.d.). 117338-23-5 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl Fluoride with Nucleophiles

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride with various nucleophiles. As a highly activated and polyfluorinated aromatic compound, it serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document explores the underlying principles governing its reactivity, detailing reaction mechanisms, and providing exemplary protocols for its derivatization with nitrogen, oxygen, and sulfur nucleophiles.

Introduction: The Unique Profile of a Polyfluorinated Acyl Fluoride

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, with the molecular formula C₈F₈O, is a structurally distinct aromatic compound characterized by a perfluorinated benzene ring and a highly reactive acyl fluoride moiety.[1][2] The cumulative electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group render the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the unique physicochemical properties imparted by the extensive fluorination, makes this reagent a subject of significant interest for the synthesis of novel chemical entities.[1]

The preparation of this key intermediate has been described in the chemical literature, for instance, in U.S. Patent 4,755,621, which details a process for its synthesis. This accessibility paves the way for its broader application in synthetic chemistry.

Fundamental Principles of Reactivity

The reactivity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is primarily dictated by two key features: the acyl fluoride group and the perfluorinated aromatic ring.

-

Nucleophilic Acyl Substitution: The carbonyl group is the primary site of reaction with most nucleophiles. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The fluoride ion is an excellent leaving group, facilitating the collapse of this intermediate to form the substituted product.

-

Aromatic Substitution: While the acyl fluoride is the more reactive site, the highly electron-deficient aromatic ring can also undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under forcing conditions. The fluorine atoms on the ring are susceptible to displacement.

This guide will primarily focus on the more common and synthetically useful nucleophilic acyl substitution reactions.

Reactions with N-Nucleophiles: Synthesis of Amides

The reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride with primary and secondary amines is a facile and efficient method for the synthesis of the corresponding N-substituted benzamides. These amides are of particular interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. The presence of the polyfluorinated aryl moiety can significantly enhance the metabolic stability and lipophilicity of the resulting compounds.

General Reaction Mechanism

The reaction with an amine proceeds through a nucleophilic acyl substitution pathway. The lone pair of the nitrogen atom in the amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. A proton transfer and subsequent elimination of the fluoride ion yield the stable amide product and hydrogen fluoride. Typically, a non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HF produced.

Caption: Mechanism of amide formation.

Exemplary Experimental Protocol: Synthesis of N-Benzyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide

Disclaimer: This is a representative protocol based on established methods for similar acyl fluorides. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (1.0 equivalent) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide.

| Reactant Class | Nucleophile Example | Product Class | Expected Yield |

| Primary Amines | Benzylamine | N-Substituted Amide | High |

| Secondary Amines | Diethylamine | N,N-Disubstituted Amide | High |

Reactions with O-Nucleophiles: Synthesis of Esters

Esterification of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride with alcohols or phenols provides access to a range of esters with unique properties conferred by the polyfluorinated moiety. These esters can find applications as specialty solvents, lubricants, or as intermediates in further synthetic transformations.

General Reaction Mechanism

The reaction with an alcohol follows a similar nucleophilic acyl substitution pathway as with amines. The alcohol oxygen attacks the carbonyl carbon, and after proton transfer and elimination of fluoride, the ester is formed. This reaction is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity, or to neutralize the HF byproduct.

Caption: Mechanism of ester formation.

Exemplary Experimental Protocol: Synthesis of Ethyl 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoate

Disclaimer: This is a representative protocol. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add anhydrous ethanol (1.5 equivalents) followed by the slow addition of pyridine (1.2 equivalents).

-

Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction with dilute aqueous HCl. Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield the pure ester.

| Reactant Class | Nucleophile Example | Product Class | Expected Yield |

| Primary Alcohols | Ethanol | Alkyl Ester | High |

| Phenols | Phenol | Aryl Ester | Moderate to High |

Reactions with S-Nucleophiles: Synthesis of Thioesters

The reaction with thiols or thiophenols leads to the formation of S-thioesters. These compounds are valuable intermediates in organic synthesis, for example, in the formation of ketones via reaction with organocuprates. The high reactivity of the acyl fluoride makes it an excellent starting material for the preparation of these often sensitive compounds.

General Reaction Mechanism

The mechanism is analogous to that of amines and alcohols. The sulfur atom of the thiol attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the fluoride ion to give the thioester. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.

Caption: Mechanism of thioester formation.

Exemplary Experimental Protocol: Synthesis of S-Phenyl 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzothioate

Disclaimer: This is a representative protocol. Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a solution of thiophenol (1.1 equivalents) in anhydrous THF at 0 °C, add a base such as sodium hydride (1.1 equivalents) portion-wise. Stir the mixture until gas evolution ceases.

-

Reaction: Slowly add a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (1.0 equivalent) in THF to the prepared thiolate solution. Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, and wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate.

-

Purification: After solvent removal, purify the crude product by column chromatography on silica gel to obtain the desired S-phenyl thioester.

| Reactant Class | Nucleophile Example | Product Class | Expected Yield |

| Thiols | Ethanethiol | S-Alkyl Thioester | High |

| Thiophenols | Thiophenol | S-Aryl Thioester | High |

Conclusion

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a highly reactive and versatile building block for the synthesis of a wide range of polyfluorinated compounds. Its exceptional electrophilicity at the carbonyl carbon allows for efficient nucleophilic acyl substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles under mild conditions. The resulting amides, esters, and thioesters are valuable products and intermediates in numerous fields of chemical research and development. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers exploring the utility of this powerful fluorinated reagent.

References

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid, and the new compounds 2,3,5,6-tetrachloro-4-trifluoromethyl-benzoyl chloride and 2,3,5,6-tetrafluoro-4-trifluoromethyl-benzoyl fluoride.

-

2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Benzoyl Fluoride - Amerigo Scientific. ([Link])

-

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzamide - PubChem. ([Link])

-

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol - PubChem. ([Link])

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC - NIH. ([Link])

-

A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation - ResearchGate. ([Link])

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - ACS Publications. ([Link])

-

Ester synthesis by esterification - Organic Chemistry Portal. ([Link])

-

Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC - PubMed Central. ([Link])

-

Synthesis and reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines - ResearchGate. ([Link])

-

Electrochemical Synthesis of S-Aryl Dibenzothiophenium Triflates as Precursors for Selective Nucleophilic Aromatic (Radio)fluorination - PubMed. ([Link])

Sources

A Comprehensive Technical Guide to the Safe Handling of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride

This guide provides an in-depth analysis of the safety protocols and handling procedures for 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (CAS No. 117338-23-5), a highly reactive fluorinated aromatic compound.[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are grounded in established safety principles for acyl fluorides and highly fluorinated compounds.

Understanding the Inherent Reactivity and Hazards

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a member of the acyl fluoride family, a class of compounds known for their high reactivity.[1] The presence of multiple fluorine atoms on the benzoyl ring, in addition to the trifluoromethyl group, significantly influences its chemical properties, rendering it a valuable but hazardous reagent.[1][5]

The primary hazards associated with this compound stem from its reactivity, particularly with nucleophiles such as water. Acyl fluorides can react violently with water or alcohols, releasing toxic and corrosive hydrogen fluoride (HF) gas.[1] Therefore, stringent moisture control is paramount during its handling and storage.

Based on data from analogous compounds, the anticipated health hazards include:

-

Acute Toxicity: Harmful if swallowed.[6]

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[6][7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and may lead to severe eye damage.[6][7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6][8]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 117338-23-5 | [2][3][4] |

| Molecular Formula | C8F8O | [1][3] |

| Molecular Weight | 264.07 g/mol | [1][3] |

| Boiling Point | 195.6±40.0 °C (Predicted) | [9] |

| Density | 1.647±0.06 g/cm3 (Predicted) | [9] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazardous nature of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, a robust safety strategy incorporating both engineering controls and personal protective equipment is essential.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] The fume hood provides critical protection against the inhalation of corrosive vapors and potential exposure to hydrogen fluoride gas. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[10][11]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent personal exposure.[12]

-

Hand Protection: Standard disposable nitrile gloves are insufficient for handling this compound due to the risk of HF formation.[13] It is recommended to use heavy-duty, chemical-resistant gloves, such as neoprene or nitrile (22mil), specifically rated for protection against hydrofluoric acid.[14] Double gloving, with a thinner disposable glove underneath the primary glove, is a prudent practice.[13] All gloves must be inspected for integrity before use and disposed of properly after handling.[6][7]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and the release of corrosive vapors.[14][15]

-

Skin and Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing and long pants, is required.[15] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit (e.g., Tychem®) should be considered.[13][16] Closed-toe shoes are mandatory.[14]

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with a cartridge suitable for acid gases (including hydrogen fluoride) is necessary.[6][10][16] A full-face respirator provides both respiratory and eye protection.[16][17]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial to minimize the risks associated with 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride.

Handling Procedures

-

Moisture Exclusion: Due to its reactivity with water, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon).[10][11] All glassware and equipment should be thoroughly dried before use.

-

Addition and Transfer: When transferring or adding the reagent, use techniques that minimize exposure, such as a cannula or a syringe. Avoid open-air transfers.

-

Temperature Control: Keep the compound cool and avoid exposure to high temperatures or sources of ignition.[10]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling.[6][10] Do not eat, drink, or smoke in the laboratory.[11]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[7][10]

-

Environment: The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[6][10][11] Storage at 2-8°C in an inert atmosphere is recommended.[6]

-

Incompatible Materials: Avoid storage near water, alcohols, strong oxidizing agents, strong acids, bases, and amines.[10][11]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to mitigate harm.

Spills and Leaks

-

Small Spills (in a fume hood):

-

Ensure adequate ventilation.[6]

-

Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Collect the absorbed material into a suitable, closed container for disposal.[6][10]

-

Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning.

-

-

Large Spills:

First Aid Measures

Immediate medical attention is required for any exposure.[6][10]

-

Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6][10] Seek immediate medical attention.[20]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][19] After flushing, apply a 2.5% calcium gluconate gel to the affected area.[13] Seek immediate medical attention.[20]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][19] Seek immediate medical attention.[20]

-

Ingestion: Do NOT induce vomiting.[10][20] If the person is conscious, rinse their mouth with water.[6] Never give anything by mouth to an unconscious person.[6][10] Seek immediate medical attention.[20]

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6][18] Do not use water, as it will react with the compound to produce hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][21]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, and highly toxic and corrosive hydrogen fluoride.[8][10][18]

Waste Disposal

Disposal of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride and any contaminated materials must be handled as hazardous waste.

-

Procedure: All waste must be placed in a properly labeled, sealed container.[6]

-

Professional Disposal: Contact your institution's environmental health and safety department or a licensed professional waste disposal service for proper disposal.[6][15] Do not attempt to neutralize or dispose of this chemical in a standard laboratory drain.[15]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the safe handling of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride in a typical laboratory setting.

Sources

- 1. Buy 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | 117338-23-5 [smolecule.com]

- 2. 2,3,5,6-TETRAFLUORO-4-TRIFLUOROMETHYL-BENZOYL FLUORIDE | 117338-23-5 [chemicalbook.com]

- 3. 117338-23-5 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride - Alachem Co., Ltd. [alachem.co.jp]

- 4. 117338-23-5 Cas No. | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | Matrix Scientific [matrixscientific.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 2,3,5,6-TETRAFLUORO-4-TRIFLUOROMETHYL-BENZOYL FLUORIDE | 117338-23-5 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. calgonate.com [calgonate.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 17. epa.gov [epa.gov]

- 18. synquestlabs.com [synquestlabs.com]

- 19. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 20. synquestlabs.com [synquestlabs.com]

- 21. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Stability, Storage, and Handling of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl Fluoride

Introduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride (CAS No. 117338-23-5) is a highly fluorinated aromatic compound of significant interest to researchers in drug discovery and materials science.[1] Its dense functionalization with electron-withdrawing groups makes it a valuable, reactive building block for the synthesis of complex molecules. However, this same reactivity profile necessitates a rigorous and well-understood protocol for its storage and handling to ensure its chemical integrity, experimental reproducibility, and operator safety. This guide provides a deep technical overview of the factors governing the stability of this reagent, grounded in the fundamental chemistry of acyl fluorides, and offers field-proven protocols for its long-term storage and safe laboratory use.

Physicochemical Profile and Inherent Reactivity

Molecular Structure and Properties

The reactivity of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is a direct consequence of its molecular architecture. The perfluorinated phenyl ring and the potent trifluoromethyl group are strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon atom. This makes it highly susceptible to nucleophilic attack, the primary consideration for its stability.

| Property | Value | Source |

| CAS Number | 117338-23-5 | [1] |

| Molecular Formula | C₈F₈O | [2] |

| Molecular Weight | 264.07 g/mol | [2] |

| Appearance | Varies; typically a solid or liquid | N/A |

The Acyl Fluoride Moiety: A Balance of Stability and Reactivity

Acyl fluorides occupy a unique position among acyl halides. The strength of the carbon-fluorine bond makes them generally more stable and easier to handle than their chloride or bromide counterparts.[3][4] Their reactions with nucleophiles tend to be less violent, offering a greater degree of control in synthetic applications.[4] This enhanced stability, however, should not be mistaken for inertness. The moderate electrophilicity that makes acyl fluorides versatile building blocks also defines their primary mode of degradation.[5]

Impact of Aromatic Substitution

The stability of a standard benzoyl fluoride is significantly altered by the extensive fluorination in the target molecule. The four fluorine atoms and the trifluoromethyl group on the aromatic ring inductively withdraw electron density, making the carbonyl carbon exceptionally electron-poor. This heightened electrophilicity makes the molecule more reactive towards nucleophiles, particularly water, than a non-substituted benzoyl fluoride.

Primary Degradation Pathway: Hydrolysis

The principal threat to the stability of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride is hydrolysis. This reaction is insidious because its reactant, water, is present as atmospheric moisture.

Mechanism of Hydrolysis

The degradation occurs via a nucleophilic acyl substitution reaction. A water molecule attacks the highly electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a fluoride ion and forming the corresponding carboxylic acid, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid. The eliminated fluoride ion subsequently abstracts a proton from the protonated carbonyl, yielding hydrogen fluoride (HF) as a highly corrosive and hazardous byproduct.

Acyl fluoride hydrolysis can be catalyzed by Brønsted acids.[6][7] The hydrogen fluoride generated during initial hydrolysis can autocatalyze the degradation of the remaining material, creating a cascading decomposition process once initiated.

Visualizing the Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that must be prevented through proper storage and handling.

Caption: The primary degradation pathway via hydrolysis.

Recommended Storage Protocols

The objective of any storage protocol is to rigorously exclude moisture. The principles are based on creating a dry, cool, and inert environment.

Core Principles: The "Dry, Cool, and Inert" Triad

-

Dry: The absolute exclusion of water is paramount. This involves using dry containers and an inert gas atmosphere.

-

Cool: Refrigerated temperatures (2-8 °C) are recommended to decrease the rate of any potential degradation reactions.[8][9] Do not freeze, as this can introduce moisture through condensation during temperature cycling.

-

Inert: An atmosphere of a dry, inert gas (e.g., argon or nitrogen) displaces air, and more importantly, atmospheric moisture.

Quantitative Storage Parameters

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Slows reaction kinetics. Avoids freeze-thaw condensation cycles. |

| Atmosphere | Dry Argon or Nitrogen | Displaces moisture and oxygen, preventing hydrolysis.[10][11][12] |

| Container | Fluoropolymer (e.g., FEP, PFA) or borosilicate glass vial with a PTFE-lined cap. | Ensures chemical inertness, especially against potential trace HF. |

| Location | A well-ventilated, corrosives-compatible cabinet. | Ensures safety and containment in case of a leak. |

| Seal | Tightly closed, preferably with paraffin film wrapped around the cap threads for an additional barrier. | Provides a physical barrier against moisture ingress.[8] |

Protocol: Long-Term Storage of a New Container

-

Inspect: Upon receipt, visually inspect the container for any signs of damage to the cap or seal.

-

Seal: Tightly wrap the cap-container interface with paraffin film.

-

Label: Ensure the label is clear and legible. Add the date of receipt.

-

Store: Place the sealed container inside a secondary container (e.g., a sealed plastic bag with a small amount of desiccant) and store it in a refrigerator at 2–8 °C.

Protocol: Aliquoting and Short-Term Use

-

Preparation: Allow the container to warm to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold chemical.

-

Inert Environment: Perform all manipulations in a glove box or glove bag with a dry atmosphere, or on a Schlenk line. At a minimum, work must be done in a chemical fume hood with a positive flow of inert gas over the container opening.

-

Dispensing: Use a clean, dry syringe or cannula to transfer the required amount to a tared, dry receiving vial under an inert gas counterflow.

-

Resealing: Before resealing the primary container, flush the headspace with dry argon or nitrogen. Secure the cap tightly and re-wrap with fresh paraffin film.

-

Return to Storage: Promptly return the primary container to the recommended 2–8 °C storage conditions.

Handling and In-Lab Use

Safe and effective handling extends the principles of storage into active use.

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All work must be conducted in a certified chemical fume hood to contain corrosive vapors.[12]

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Use gloves rated for chemical resistance, such as nitrile or neoprene. Inspect gloves before each use and change them immediately if contamination is suspected.

-

Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.

-

Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible.[11]

Managing Incompatibilities

This compound will react exothermically and hazardously with a range of substances. Avoid contact with the materials listed below.

| Incompatible Material Class | Specific Examples | Consequence of Contact |

| Water | Humidity, wet solvents, ice baths | Violent reaction, generates toxic and corrosive HF gas.[8][13] |

| Alcohols | Methanol, Ethanol, Isopropanol | Vigorous reaction to form esters and HF.[11][12][13] |

| Bases | Hydroxides, Amines, Carbonates | Rapid, often violent, neutralization/amidation reactions.[11][12] |

| Strong Oxidizing Agents | Peroxides, Nitrates | Risk of fire or explosion.[10][11][13] |

| Metals | Aluminum, galvanized metals | Can be corroded by the material, especially in the presence of moisture (due to HF formation).[12][14] |

Workflow for Safe Handling

The following diagram outlines a decision-making workflow for the safe handling of the reagent during an experimental procedure.

Caption: A logical workflow for safe handling during lab use.

Troubleshooting and Stability Assessment

Signs of Degradation

-

Visual: Cloudiness or the presence of solid precipitates in a liquid sample.

-

Physical: Fuming upon opening the container, indicating reaction with atmospheric moisture to produce HF.

-

Experimental: Reduced reaction yields, inconsistent results, or the appearance of unexpected byproducts.

Protocol: Quality Control by ¹⁹F NMR Spectroscopy

¹⁹F NMR is the most direct and sensitive method for assessing the purity of this compound.

-

Sample Preparation: Under inert conditions, carefully take a small aliquot of the reagent and dissolve it in a dry, deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a dry NMR tube.

-

Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Include a known internal standard if precise quantification is needed.

-

Analysis:

-

The pure compound will show characteristic signals for the acyl fluoride (-COF ), the aromatic fluorines, and the trifluoromethyl group (-CF ₃).

-

The primary degradation product, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid, will lack the acyl fluoride signal.

-

The presence of a sharp singlet corresponding to HF is a definitive sign of hydrolysis.

-

-

Interpretation: The integration of signals corresponding to impurities relative to the parent compound provides a direct measure of its integrity. If significant degradation is observed (>5-10%), the reagent may not be suitable for sensitive applications and should be discarded according to institutional guidelines.

Conclusion

The high reactivity that makes 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride a potent synthetic tool also dictates its vulnerability. Its stability is fundamentally dependent on the strict exclusion of moisture. By implementing the robust storage and handling protocols detailed in this guide—grounded in the principles of maintaining a cool, dry, and inert environment—researchers can ensure the reagent's integrity, leading to reliable and reproducible scientific outcomes while maintaining the highest standards of laboratory safety.

References

-

Motie, R. E., Satchell, D. P. N., & Wassef, W. N. (1993). The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media; Evidence for Two Mechanisms. Journal of the Chemical Society, Perkin Transactions 2, (6), 1087-1090. Available at: [Link][6][7]

-

Bunton, C. A., & Fendler, J. H. (1966). The Hydrolysis of Acetyl Fluoride. The Journal of Organic Chemistry, 31(8), 2307–2311. Available at: [Link][15]

-

Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link][3]

-

National Center for Biotechnology Information. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. In PubMed Central. Available at: [Link][4]

-

ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available at: [Link][5]

-

Amerigo Scientific. (n.d.). 2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Benzoyl Fluoride. Available at: [Link][16]

-

Angene Chemical. (2025). Safety Data Sheet for 3-Chloro-4-(trifluoroMethyl)benzoyl fluoride. Available at: [Link][9]

-

Alachem Co., Ltd. (n.d.). 117338-23-5 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride. Available at: [Link][2]

Sources

- 1. 117338-23-5 Cas No. | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | Matrix Scientific [matrixscientific.com]

- 2. 117338-23-5 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride - Alachem Co., Ltd. [alachem.co.jp]

- 3. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 4. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media; evidence for two mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Benzoyl Fluoride - Amerigo Scientific [amerigoscientific.com]

The Rising Power of Fluorine: A Technical Guide to the Applications of Highly Fluorinated Benzoyl Fluorides

Abstract